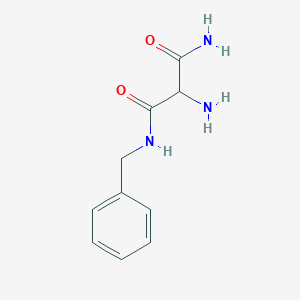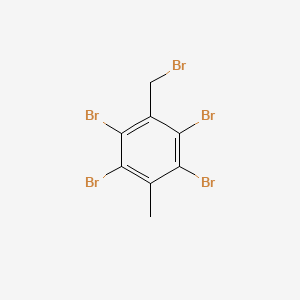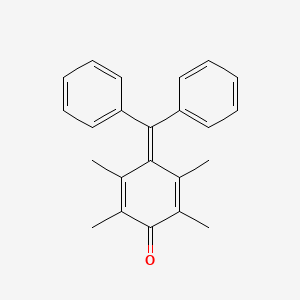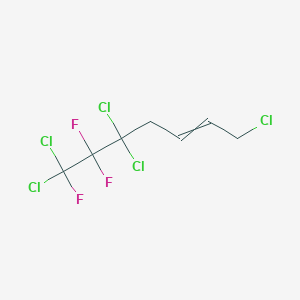![molecular formula C24H34N4O7 B14464401 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine CAS No. 68385-17-1](/img/structure/B14464401.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal glycine residue. The compound is a tetrapeptide, consisting of glycine, proline, leucine, and alanine residues. It is often used in biochemical research and pharmaceutical applications due to its stability and specific biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-alanine) to a solid resin. The subsequent amino acids (L-leucine, L-proline, and glycine) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The benzyloxycarbonyl (Cbz) group is introduced to the N-terminal glycine to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly at the proline residue.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or TFA can be used to hydrolyze the peptide bonds.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Hydrolyzed Fragments: Hydrolysis results in smaller peptide fragments or individual amino acids.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a model compound in drug development.
Structural Biology: Employed in studies to understand peptide folding and interactions.
Mecanismo De Acción
The biological activity of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is primarily due to its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to resist degradation and maintain its activity .
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a similar protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a D-proline residue instead of L-proline.
N-Benzyloxycarbonyl-L-leucyl-glycine: Similar structure but with fewer amino acids.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence and the presence of the Cbz protecting group. This combination provides a balance of stability and biological activity, making it valuable in various research applications .
Propiedades
Número CAS |
68385-17-1 |
|---|---|
Fórmula molecular |
C24H34N4O7 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18-,19-/m0/s1 |
Clave InChI |
CCDGCVHPCPMMPM-WDSOQIARSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)


![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)



![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)


